molecular formula C22H30N2O5 B12400322 Trandolaprilate-d6

Trandolaprilate-d6

Cat. No.: B12400322
M. Wt: 408.5 g/mol
InChI Key: AHYHTSYNOHNUSH-BCPJCBEISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trandolaprilate-d6 involves the incorporation of deuterium atoms into the Trandolaprilate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Trandolaprilate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions typically occur under physiological conditions, such as body temperature and neutral pH .

Major Products Formed

The major product formed from the hydrolysis of this compound is Trandolaprilate, which is the active metabolite responsible for its pharmacological effects .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trandolaprilate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and interactions .

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D,11D/t11?,14-,16+,17-,18-,19-

InChI Key

AHYHTSYNOHNUSH-BCPJCBEISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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